![molecular formula C17H17ClN2O2 B5715399 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CEP-33779, this compound is a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a critical role in many cellular processes. In
Mecanismo De Acción
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibits the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway by binding to the SH2 domain of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, resulting in decreased cell proliferation, increased apoptosis, and decreased angiogenesis.
Biochemical and Physiological Effects
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, including breast cancer, lung cancer, and leukemia cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, protecting against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its specificity for the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway. This allows for the selective inhibition of this pathway, without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide. One area of research is the development of more potent and selective inhibitors of the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway. Another area of research is the identification of biomarkers that can predict the response to 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibitors, allowing for more personalized treatment approaches. Additionally, the combination of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibitors with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the potential use of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide inhibitors in the treatment of neurological disorders, such as Alzheimer's disease, is an area of emerging research.
Métodos De Síntesis
The synthesis of 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide involves several steps. First, 2-chlorobenzoyl chloride is reacted with 2-aminobenzamide to form 2-chloro-N-(2-hydroxybenzoyl)benzamide. This intermediate is then reacted with 2,4-dimethylaniline and oxalyl chloride to form 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide. The final product is obtained through purification and isolation by column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential applications in scientific research. It has been shown to inhibit the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway, which is involved in many cellular processes, including cell growth, survival, and differentiation. Inhibition of the 2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide pathway has been shown to have therapeutic potential in several diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,4-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMUTNLTZAWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)
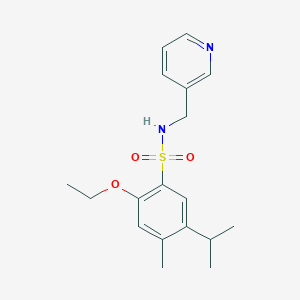
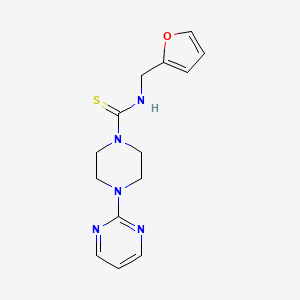
![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)
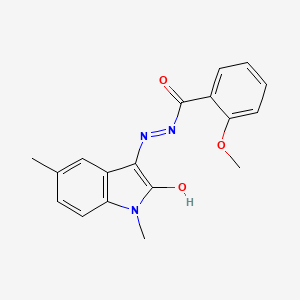

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)
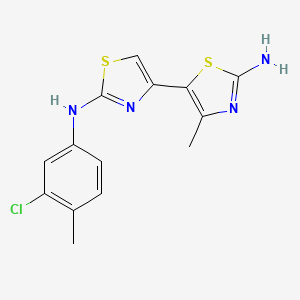
![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
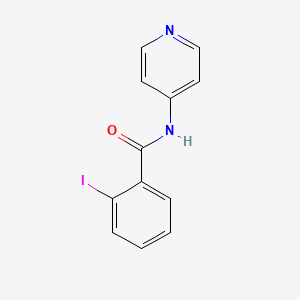
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)